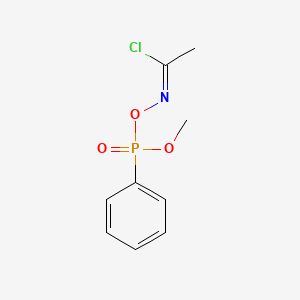
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- is a chemical compound with a complex structure that includes an ethanimidoyl chloride group and a methoxyphenylphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- typically involves the reaction of ethanimidoyl chloride with a methoxyphenylphosphinyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product. Safety measures are crucial during industrial production due to the reactive nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethanimidoyl chloride: A simpler compound with similar reactivity but lacking the methoxyphenylphosphinyl group.
Methoxyphenylphosphinyl chloride: Another related compound with different reactivity due to the absence of the ethanimidoyl group.
Uniqueness
This detailed article provides a comprehensive overview of ethanimidoyl chloride, N-((methoxyphenylphosphinyl)oxy)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
135289-97-3 |
|---|---|
Fórmula molecular |
C9H11ClNO3P |
Peso molecular |
247.61 g/mol |
Nombre IUPAC |
(1Z)-N-[methoxy(phenyl)phosphoryl]oxyethanimidoyl chloride |
InChI |
InChI=1S/C9H11ClNO3P/c1-8(10)11-14-15(12,13-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b11-8- |
Clave InChI |
RDNLXXTVUADFSO-FLIBITNWSA-N |
SMILES isomérico |
C/C(=N/OP(=O)(C1=CC=CC=C1)OC)/Cl |
SMILES canónico |
CC(=NOP(=O)(C1=CC=CC=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


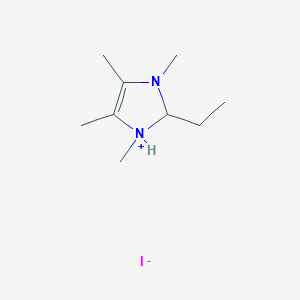
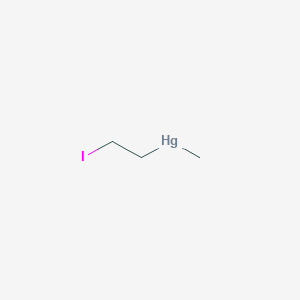
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
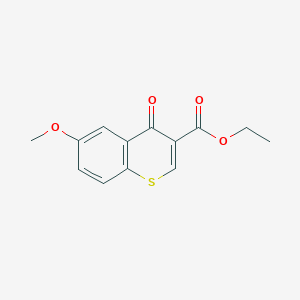
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
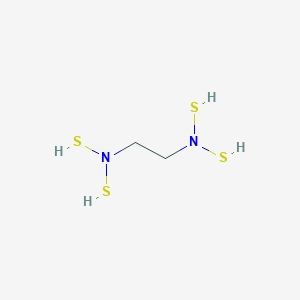
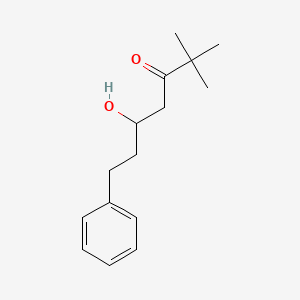
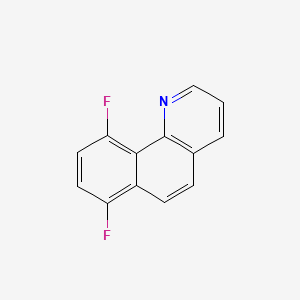

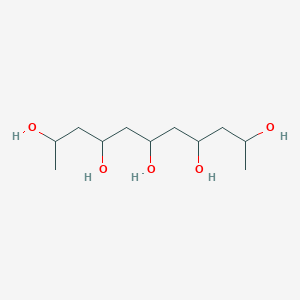


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)

